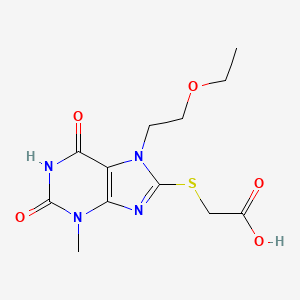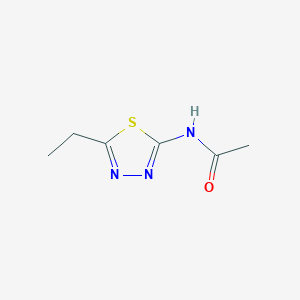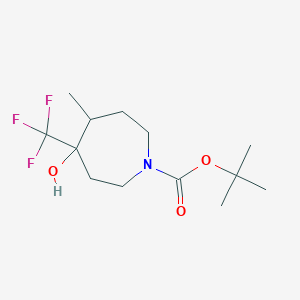
1-Butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, also known as BPP, is a compound developed for medicinal purposes. It has a molecular weight of 299.418. The compound is related to 1-Butylpyrrolidin-2-one, which has a molecular formula of C8H15NO .
Synthesis Analysis
The synthesis of related compounds, such as 1,5-substituted pyrrolidin-2-ones, has been achieved from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
In the synthesis process of related compounds, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Bioactive Analogues : Compounds with structures similar to 1-Butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one have been synthesized and characterized. These include novel bioactive 1,2,4-oxadiazole natural product analogs. Such compounds have shown potential in antitumor activity (Maftei et al., 2013).
Catalytic Activity
- Catalysis with Benzimidazole Derivatives : Pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, structurally related to this compound, have been synthesized and demonstrated catalytic activity in reactions like Heck-type coupling (Hahn et al., 2005).
Antibacterial Applications
- Antibacterial Activity of Azoles : Benzimidazole derivatives, akin to the compound , have been synthesized and shown significant antibacterial activity. These compounds are utilized in the synthesis of pyrroles, pyrazoles, oxadiazoles, and triazoles (Peleckis et al., 2018).
Drug Development
- Nonpeptidic Integrin Inhibitor for Pulmonary Fibrosis : Analogues structurally related to this compound have been used in the synthesis of compounds for potential treatment of idiopathic pulmonary fibrosis. These compounds demonstrated high affinity and selectivity in cell adhesion assays (Procopiou et al., 2018).
Ionic Liquids and Solvents
- Ionic Liquid Medium for Organic Syntheses : Benzimidazole derivatives have been used as solvents and catalysts in organic synthesis, demonstrating advantages such as good yields, environmental friendliness, and straightforward protocols (Satyanarayana et al., 2021).
Removal of Pollutants
- Efficient Removal of Organic Pollutants : Pyridinium-based ionic liquids, related to the compound , have shown high efficiency in the removal of organosulfur pollutants from organic solutions (Enayati & Faghihian, 2015).
Metabolic Pathways
- Metabolism in Liver Microsomes : Studies on related compounds have been conducted to understand their metabolic pathways in liver microsomes. These studies help in understanding how such compounds are processed in biological systems (Yoo et al., 2008).
Supramolecular Chemistry
- Supramolecular Gelators and Metal Ion Sensing : Benzimidazole derivatives can form supramolecular gels and have applications in selective metal ion sensing and ionic conductivity (Panja et al., 2018).
Propriétés
IUPAC Name |
1-butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-3-5-11-20-13-14(12-17(20)22)18-19-15-8-6-7-9-16(15)21(18)10-4-2/h6-9,14H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDPGZAIGGSOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)


![3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2640676.png)
![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)
![N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide](/img/structure/B2640678.png)



![(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2640687.png)
![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)